1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine

説明

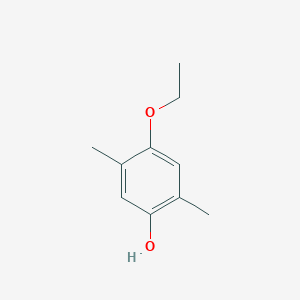

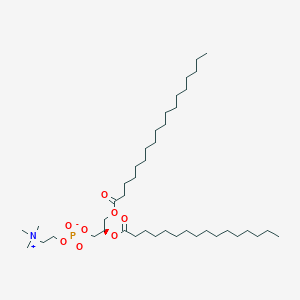

1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine (also known as PSPC or PC (16:0-18:0)) is a phosphatidylcholine 34:0 in which the two acyl substituents at positions 1 and 2 are specified as stearoyl and palmitoyl respectively . It is an asymmetrical phospholipid containing saturated palmitic and stearic acid at the sn-1 and sn-2 position respectively .

Molecular Structure Analysis

The molecular formula of 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine is C42H84NO8P . The structure contains a glycerol backbone esterified with stearic acid and palmitic acid at the sn-1 and sn-2 positions, respectively, and a phosphocholine head group .科学的研究の応用

Liposome Formation and Drug Delivery Systems

1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a key component in the construction of liposomes. Liposomes are lipid-based vesicles with concentric phospholipid bilayers. Researchers utilize them as drug delivery systems due to their ability to encapsulate both hydrophilic and hydrophobic compounds. The high polarity of the internal aqueous space allows for the capture of water-soluble payloads, while the lipid bilayer accommodates lipophilic molecules. These drug-loaded liposomes can be targeted to specific tissues or cells, making them valuable tools for cancer therapy, antimicrobial treatments, and more .

Membrane Biophysics and Thermodynamics

In bilayer membranes, 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine serves as a model phospholipid. Researchers study its thermodynamic properties during phase transitions, such as the shift from gel to liquid-crystalline phases. Understanding these transitions is essential for comprehending membrane behavior, stability, and fluidity. By investigating the phase behavior of this phospholipid, scientists gain insights into cellular membrane dynamics and functionality .

Oxidation Studies and Surface Spectroscopy

Researchers have used 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine in studies involving oxidation processes. For instance, in situ monitoring of unsaturated phospholipid monolayer oxidation in ambient air has been conducted using HD-SFG (heterodyne-detected sum frequency generation) spectroscopy. This technique provides valuable information about lipid oxidation kinetics and surface interactions .

Lung Adenocarcinoma Microenvironment Analysis

Liquid chromatography-mass spectrometry (LC-MS) and imaging mass spectrometry have been employed to analyze the ratios of monounsaturated to saturated phosphatidylcholines (PCs) in lung adenocarcinoma microenvironments. 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine is among the PCs investigated. Such studies contribute to our understanding of lipid metabolism and its implications in cancer progression .

Transdermal Drug Delivery Devices

1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine plays a role in the development of transdermal drug delivery devices. These devices, including liposomes and micelles, enable efficient drug transport through the skin. By incorporating this phospholipid, researchers enhance drug stability, solubility, and bioavailability for transdermal applications .

Biophysical Studies of Hydroperoxy Endoperoxide Fragmentation

In model membranes, 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine has been used as a carrier to evaluate the fragmentation of hydroperoxy endoperoxide (13-HP-Endo-PC). This investigation sheds light on lipid oxidation pathways and potential therapeutic targets related to oxidative stress .

Safety And Hazards

特性

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSIMVBIJVBVPA-RRHRGVEJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336101 | |

| Record name | 1-stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)